Rupesin E

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

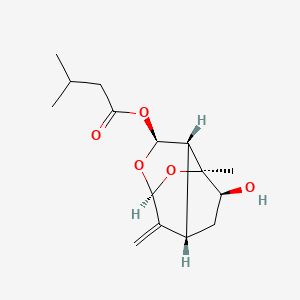

Rupesin E is a natural product that can be isolated from Patrinia rupestris . It has significant antibacterial activity against Escherichia coli . The molecular weight of this compound is 282.33 and its molecular formula is C15H22O5 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string:C[C@@]12[C@]3([H])C@@([H])C(C(O[C@H]3OC(CC(C)C)=O)([H])O1)=C . Physical And Chemical Properties Analysis

This compound is an oil and it can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique

Antitumor Activity Against Glioma Stem Cells

Rupesin E, a natural compound from Valeriana jatamansi, has demonstrated potential in inhibiting the proliferation of glioma stem cells (GSCs). This inhibition could be significant in the context of glioblastoma, a malignant tumor with a poor prognosis, as GSCs are associated with resistance to radiotherapy and chemotherapy, as well as tumor angiogenesis, hypoxia response, invasion, and recurrence (Shi‐Gang Qi et al., 2019).

Antibacterial Properties

this compound is one of several iridoids isolated from Patrinia rupestris. This compound, along with others, showed significant antibacterial activities against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus (Xiu‐Ping Yang et al., 2006).

α-Glucosidase Inhibition Activity

Another compound related to this compound, named Rupesin F, isolated from the roots of Valeriana jatamansi Jones, has shown strong α-glucosidase inhibition activity. This suggests potential applications in developing antidiabetic agents (A. K. Maurya and V. Agnihotri, 2023).

Safety and Hazards

Rupesin E is intended for research use only and is not for human or veterinary use . Further safety and hazard information should be obtained from the appropriate Material Safety Data Sheet (MSDS).

Relevant Papers One relevant paper is “A natural compound obtained from Valeriana jatamansi selectively inhibits glioma stem cells” which investigates the antitumor activity of this compound . The study found that this compound inhibited the proliferation of Glioma Stem Cells (GSCs) and induced apoptosis .

Propriétés

IUPAC Name |

[(1R,3S,4S,6S,7S,8S)-4-hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl] 3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O5/c1-7(2)5-11(17)18-14-12-9-6-10(16)15(12,4)20-13(19-14)8(9)3/h7,9-10,12-14,16H,3,5-6H2,1-2,4H3/t9-,10+,12-,13+,14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZYCPHXWZYMRK-YEZLWPBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C2C3CC(C2(OC(C3=C)O1)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@H]1[C@H]2[C@@H]3C[C@@H]([C@]2(O[C@@H](C3=C)O1)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.